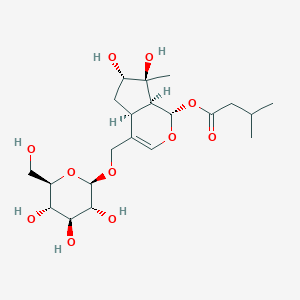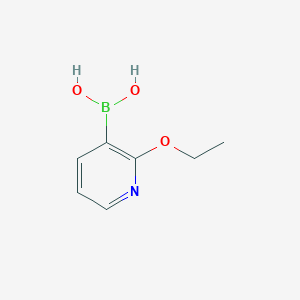
(Z)-Cinnamyl Cilnidipine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cilnidipine is a dihydropyridine calcium channel blocker with action on both N- and L-type calcium channels used to treat hypertension . It was jointly developed by Fuji Viscera Pharmaceutical Company, Japan and Ajinomoto, Japan and approved in 1995 .
Synthesis Analysis
The synthesis of Cilnidipine involves a multicomponent Hantzsch condensation reaction to prepare a library of 13 N-labelled 1,4-dihydropyridines from [13N]ammonia .Molecular Structure Analysis
Cilnidipine has a molecular formula of C27H28N2O7 and an average molecular weight of 492.528 . Solid-state characterization was performed by FTIR, DSC, SEM, and XRD .Chemical Reactions Analysis
Cilnidipine is a BCS class II drug, indicating it has poor water solubility and high permeability . It’s a probable candidate for designing novel drug delivery systems due to its poor water solubility, unreliable oral absorption, and poor bioavailability .Physical And Chemical Properties Analysis
Cilnidipine is a yellow crystalline solid that is soluble in DMSO (> 25 mg/ml), ethanol (20 mg/ml), and methanol, but has poor water solubility (≤ 2 mg/ml) .Applications De Recherche Scientifique
Improved Synthesis
- A study by Yuan (2006) focused on enhancing the synthetic process of cilnidipine, starting from cinnamyl alcohol through esterification, amination, and condensation-cyclization, achieving an overall yield of 57.3%. This improved procedure is described as simple, reasonable, and feasible, indicating advancements in the drug's production efficiency Improved synthesis of cilnidipine.
Mechanism of Action
- Takahara (2009) highlighted cilnidipine's unique mechanism of action, noting its inhibitory effects on N-type calcium channels, which regulate sympathetic neurotransmitter release. This property distinguishes cilnidipine from classical calcium channel blockers and suggests its potential for broad therapeutic applications, including renoprotective, neuroprotective, and cardioprotective effects Cilnidipine: a new generation Ca channel blocker.
Enhancement of Oral Bioavailability
- Liu et al. (2020) developed a nanosuspension of cilnidipine to improve its dissolution rate and oral bioavailability. This formulation demonstrated a significant increase in the drug's bioavailability, indicating a promising approach for enhancing the clinical application of cilnidipine in hypertension treatment A wet-milling method for the preparation of cilnidipine nanosuspension.
Comparative Studies
- Comparisons with other calcium channel blockers have shown cilnidipine's superior ability to manage ambulatory blood pressure without causing reflex tachycardia. This is attributed to its blockade of N-type calcium channels, further supporting its unique therapeutic profile Comparison of the Effects of Cilnidipine and Amlodipine on Ambulatory Blood Pressure.
Renal Protective Effects
- A key study by Fujita et al. (2007) demonstrated cilnidipine's antiproteinuric effect when added to renin-angiotensin inhibition in hypertensive patients with chronic renal disease. This indicates its superior efficacy in preventing the progression of proteinuria compared to amlodipine, suggesting a potential role in renal protection Antiproteinuric effect of the calcium channel blocker cilnidipine.
Neuroprotective Properties
- Cilnidipine's neuroprotective effects have been investigated, demonstrating its potential to reduce oxidative stress and enhance neuronal survival signals. This suggests the drug's utility in conditions associated with neuronal damage and dysfunction Cilnidipine mediates a neuroprotective effect.
Orientations Futures
Propriétés
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBULYHNRNJTE-FLIBITNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Cinnamyl Cilnidipine | |
CAS RN |
146924-45-0 |
Source


|
| Record name | Cilnidipine, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146924450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CILNIDIPINE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYC7KQ95ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)


![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)
